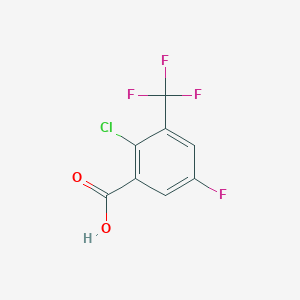

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-6-4(7(14)15)1-3(10)2-5(6)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGWJLXXACYSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Chemical Profiling and Synthetic Utility of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of halogens and trifluoromethyl (–CF₃) groups is a foundational technique for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1805955-65-0) represents a highly specialized, electron-deficient building block.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of interacting electronic and steric forces. The unique substitution pattern of this scaffold—featuring a mono-ortho chlorine sandwiched by a carboxylic acid and a bulky –CF₃ group—creates distinct synthetic challenges and pharmacological advantages. This whitepaper deconstructs the physicochemical causality of this molecule and provides field-proven, self-validating protocols for its derivatization.

Physicochemical Profiling & Structural Dynamics

To predict the behavior of this molecule in a reaction flask or a biological system, we must first quantify its fundamental properties.

Quantitative Data Summary

| Property | Value / Description |

| CAS Registry Number | 1805955-65-0 |

| Molecular Formula | C₈H₃ClF₄O₂ |

| Molecular Weight | 242.55 g/mol |

| SMILES | OC(=O)c1cc(F)cc(c1Cl)C(F)(F)F |

| Estimated pKa | ~1.5 – 2.0 (Highly Acidic) |

| Aromatic Substitution | C1: –COOH, C2: –Cl, C3: –CF₃, C5: –F |

The Causality of Acidity and Steric Shielding

The reactivity of this compound is governed by two primary forces: inductive electron withdrawal and ortho-steric hindrance .

-

pKa Depression via Inductive Effects (-I): Unsubstituted benzoic acid has a pKa of 4.20. The addition of an ortho-chlorine drops the pKa to 2.89 ( [1]). The addition of a meta-CF₃ group further stabilizes the carboxylate anion (the pKa of 3-(trifluoromethyl)benzoic acid is 3.77, [2]). In our target molecule, the combined, synergistic (-I) pull of the C2–Cl, C3–CF₃, and C5–F groups severely depletes electron density from the aromatic ring, dropping the expected pKa below 2.0. This makes the carboxylate an excellent leaving group in certain decarboxylative cross-couplings but requires aggressive activation for amidation.

-

The C2 "Steric Wall": The C2 chlorine is flanked by the C1 carboxyl group and the C3 –CF₃ group. The conformational steric penalty (A-value) of a –CF₃ group is massive. This creates a highly shielded microenvironment around the C2–Cl bond, rendering standard oxidative addition by Palladium(0) virtually impossible without specialized, highly flexible ligands (e.g., Buchwald biphenyl phosphines).

Mechanistic Reactivity & Synthetic Utility

Resistance to Nucleophilic Aromatic Substitution (SNAr) at C5

A common misconception is that highly fluorinated aromatics readily undergo SNAr. However, fluorine is only an effective leaving group when stabilized by an ortho or para electron-withdrawing group capable of accepting the negative charge of the Meisenheimer complex. In this scaffold, both the –COOH and –CF₃ groups are meta to the C5–F. Consequently, the C5–F bond is highly resistant to nucleophilic attack. This is a massive advantage in medicinal chemistry: the C5–F acts as a permanent metabolic block against Cytochrome P450-mediated aromatic oxidation without introducing synthetic instability.

Carboxylic Acid Activation

Because the C1–COOH is sterically hindered by the adjacent C2–Cl, standard peptide coupling reagents (like HATU or EDC/HOBt) often fail. These reagents form bulky active esters that cannot be easily approached by incoming amines. The causal solution is to generate the smallest, most electrophilic intermediate possible: the acid chloride .

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, meaning they contain built-in analytical checkpoints to prevent downstream failures.

Protocol 1: Synthesis of Amide Derivatives via Acid Chloride

Objective: Overcome C1 steric hindrance to form stable drug scaffolds.

-

Activation: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

-

Self-Validation Checkpoint: Gas evolution (CO and CO₂) will occur. Stir at room temperature until gas evolution ceases (approx. 2 hours). To validate complete conversion, quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS. The presence of the methyl ester (and absence of the parent mass) confirms 100% conversion to the acid chloride.

-

Amidation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve in DCM and cool to 0 °C. Add the desired primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Isolation: Stir for 4 hours, wash with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling at C2

Objective: Overcome the C2 steric wall to achieve C-C bond formation.

-

Catalyst Selection: Standard Pd(PPh₃)₄ will fail here. You must use SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The biphenyl backbone of SPhos wraps around the Pd center, while the bulky cyclohexyl groups project outward, forcing the oxidative addition into the sterically hindered C2–Cl bond.

-

Reaction Setup: In a Schlenk tube, combine the parent benzoic acid or its amide derivative (1.0 eq), an arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), SPhos (0.12 eq), and K₃PO₄ (3.0 eq).

-

Solvent System (Self-Validating): Use a biphasic mixture of Toluene/H₂O (5:1). Causality: The water ensures continuous dissolution of the inorganic base (K₃PO₄), preventing surface passivation of the base particles and ensuring the catalytic cycle does not stall.

-

Execution: Degas via freeze-pump-thaw (3 cycles). Heat to 100 °C for 16 hours. Monitor via LC-MS for the disappearance of the starting material.

Visualizations

Diagram 1: Derivatization Workflow

The following diagram illustrates the logical flow of derivatization, highlighting the necessary reagents to overcome the molecule's inherent steric barriers.

Caption: Synthetic workflow demonstrating steric-overriding strategies for amidation and C2 cross-coupling.

Diagram 2: Structure-Property Relationship (SPR)

This diagram maps the specific functional groups of the molecule to their corresponding pharmacological and physicochemical effects.

Caption: Rational drug design logic linking regional substitutions to pharmacokinetic property enhancements.

References

The Strategic Design of Bioactive Molecules: A Technical Guide to the Structure-Activity Relationship of Fluorinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fluorine in the Privileged Benzoic Acid Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing therapeutic potential.[1] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—confer significant advantages upon a drug candidate.[1][2] These include improved metabolic stability, increased lipophilicity, enhanced binding affinity to biological targets, and favorable bioavailability.[1][2][3] When these attributes are coupled with the versatile and privileged benzoic acid scaffold, a structure frequently found in biologically active compounds, a powerful class of molecules emerges: the fluorinated benzoic acid derivatives.[1][4] These compounds have demonstrated a broad spectrum of therapeutic applications, including potent anti-inflammatory, antibacterial, and anticancer activities.[1]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated benzoic acid derivatives. As a senior application scientist, the aim is to move beyond a mere recitation of facts and, instead, to provide a narrative grounded in causality and field-proven insights. We will dissect how the subtle placement of a fluorine atom can dramatically alter a molecule's behavior and how this understanding can be leveraged for rational drug design.

The Fundamental Impact of Fluorination on Physicochemical Properties: A Tale of Two Effects

The introduction of fluorine onto the benzoic acid ring profoundly modifies its electronic and physical properties, primarily through two key mechanisms: the inductive effect and the resonance effect. These effects, in turn, dictate the molecule's acidity (pKa) and lipophilicity (logP), two critical parameters in drug design that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

The strong electron-withdrawing inductive effect of the highly electronegative fluorine atom is paramount.[6] This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid derivative compared to its non-fluorinated counterpart.[7][8] The position of the fluorine atom is crucial; for instance, 2-fluorobenzoic acid exhibits a lower pKa (is more acidic) than benzoic acid due to the proximity of the fluorine atom to the carboxylic acid group.[2]

Fluorine's influence on lipophilicity is more nuanced. While the C-F bond itself is polar, the introduction of fluorine into an organic molecule often increases its overall lipophilicity. This is attributed to the fact that the small, electron-dense fluorine atom can mask the polarity of nearby functional groups and reduce intermolecular hydrogen bonding with water.[3][6] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes.[6]

To illustrate these principles, the following table summarizes the physicochemical properties of selected fluorinated benzoic acids:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (at 25°C) | logP |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 | 1.87 |

| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-125 | 3.27 | 1.86 |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123-126 | 3.86 | 1.96 |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 184 | 4.14 | 2.04 |

| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 184-187 | 2.90 | 2.05 |

| 3,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 148-151 | 3.25 | 2.23 |

Data compiled from references[2][7][9].

Structure-Activity Relationships in Action: Case Studies in Therapeutic Design

The true power of understanding SAR lies in its application to the design of molecules with specific biological activities. Fluorinated benzoic acid derivatives have proven to be a fertile ground for such endeavors.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

A significant area of success for fluorinated benzoic acid derivatives has been in the development of anti-inflammatory agents, particularly inhibitors of the cyclooxygenase (COX) enzymes.[10] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5][10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs with reduced side effects.[5]

The strategic placement of fluorine on the benzoic acid scaffold can significantly influence both the potency and selectivity of COX inhibition. For example, in analogues of the selective COX-2 inhibitor celecoxib, the incorporation of fluorinated benzoic acid moieties has led to the synthesis of novel compounds with potent and selective COX-2 inhibitory activity.[10] The fluorine atoms can engage in specific interactions within the active site of the COX-2 enzyme, enhancing binding affinity. Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity of the molecule, which can be critical for its interaction with key residues in the enzyme's active site.

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The selectivity for COX-2 over COX-1 is expressed as a selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value signifies greater selectivity for COX-2.[5]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a generalized, self-validating system for determining the COX-1 and COX-2 inhibitory activity of fluorinated benzoic acid derivatives.

Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Microplate reader

Methodology:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer to a final concentration that yields a linear rate of PGE2 production for at least 10 minutes.

-

Compound Dilution: Prepare a series of dilutions of the test compounds in DMSO.

-

Reaction Initiation: In a 96-well plate, add the reaction buffer, the enzyme solution, and the test compound dilutions. Pre-incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a 10-minute incubation at 37°C, terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The selectivity index is then calculated as IC₅₀(COX-1)/IC₅₀(COX-2).

Antibacterial and Anticancer Agents: Diverse Mechanisms of Action

Fluorinated benzoic acid derivatives have also shown significant promise as antibacterial and anticancer agents, operating through a variety of mechanisms.

In the realm of antibacterial discovery, certain pyrazole-containing fluorinated benzoic acids have been found to inhibit the bacterial fatty acid biosynthesis (FAB) pathway.[1] This pathway is essential for the construction of bacterial cell membranes and is absent in humans, making it an attractive and selective target for antibacterial drugs.[1] By inhibiting a key enzyme in this pathway, these compounds effectively halt bacterial growth.[1]

As anticancer agents, a common mechanism of action for benzoic acid derivatives is the induction of apoptosis, or programmed cell death.[1] These compounds can trigger either the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, the executioner enzymes of apoptosis.[1] This results in the selective elimination of cancer cells.[1] The presence and position of fluorine on the benzoic acid ring can influence the compound's ability to penetrate cancer cells and interact with the molecular machinery of apoptosis.

Visualizing the Path to Discovery: Workflows and Pathways

To provide a clearer understanding of the processes involved in the discovery and mechanism of action of fluorinated benzoic acid derivatives, the following diagrams, generated using Graphviz, illustrate a generalized synthetic and evaluation workflow, the COX-2 inhibition pathway, and the induction of apoptosis.

Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.

Caption: Mechanism of action for fluorinated benzoic acid derivatives as COX-2 inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benthamscience.com [benthamscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 7. benchchem.com [benchchem.com]

- 8. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 9. innospk.com [innospk.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid

Authored by: A Senior Application Scientist

Introduction: Strategic Functionalization of a Privileged Scaffold

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings.[1][2] This guide focuses on a particularly valuable substrate: This compound . This molecule is a highly functionalized building block of significant interest in medicinal chemistry and materials science. The strategic placement of three distinct electron-withdrawing groups—a trifluoromethyl, a carboxylic acid, and a fluorine atom—renders the aromatic core highly electrophilic and primed for SNAr.

The presence of fluorinated moieties is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Consequently, the ability to selectively functionalize this scaffold via SNAr opens a direct pathway to novel pharmaceutical intermediates and complex molecular architectures.[3][5] This document provides a comprehensive overview of the mechanistic principles, regiochemical considerations, and detailed experimental protocols for performing SNAr reactions on this substrate with various classes of nucleophiles.

Part 1: Mechanistic Insights and Regioselectivity

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[2][6] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][7] Aromaticity is subsequently restored through the expulsion of the leaving group.

The Role of Activating Groups

The feasibility and rate of SNAr reactions are critically dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, particularly those positioned ortho or para to the leaving group.[2][6] These groups stabilize the negative charge of the Meisenheimer complex through resonance and/or induction, thereby lowering the activation energy of the reaction.

In the case of this compound, the ring is heavily activated by three EWGs:

-

Trifluoromethyl Group (-CF₃): As a powerful inductively withdrawing group, the -CF₃ at the C3 position strongly enhances the electrophilicity of the ring.[8]

-

Carboxylic Acid Group (-COOH): This group is also strongly electron-withdrawing, further activating the ring.

-

Fluorine Atom (-F): While a halogen, fluorine's primary influence here is its strong inductive electron withdrawal, contributing to the overall activation of the ring.

Predicting Regioselectivity: C2 vs. C5 Substitution

The substrate possesses two potential leaving groups: a chloride at the C2 position and a fluoride at the C5 position. The regioselectivity of the nucleophilic attack is dictated by the relative stability of the resulting Meisenheimer complex.

-

Attack at C2 (Displacing Chloride): When a nucleophile attacks the C2 position, the negative charge of the intermediate is stabilized by the ortho -CF₃ group and the ortho -COOH group. This ortho-para relationship is highly effective for charge delocalization and stabilization.[2][9]

-

Attack at C5 (Displacing Fluoride): An attack at the C5 position would place the negative charge in a location where it is only stabilized by the meta -CF₃ and meta -COOH groups. Stabilization from meta substituents is significantly weaker.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. ossila.com [ossila.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Esterification conditions for sterically hindered fluorinated acids

Application Note & Protocol Guide

Topic: Esterification Conditions for Sterically Hindered Fluorinated Acids Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. However, the synthesis of esters from sterically hindered fluorinated carboxylic acids presents a formidable challenge. The combined effects of steric bulk impeding reagent access to the carbonyl center and the strong electron-withdrawing nature of fluorine atoms deactivating the carboxyl group necessitate specialized esterification strategies. This guide provides an in-depth analysis of robust and field-proven methodologies to overcome these hurdles, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific substrates.

The Challenge: Steric Hindrance Meets Electronic Deactivation

The esterification of a simple carboxylic acid is a fundamental transformation. However, when the acid is flanked by bulky substituents and electron-withdrawing fluorine atoms, the reaction landscape changes dramatically.

-

Steric Hindrance: Large groups adjacent to the carboxylic acid physically block the trajectory of the incoming alcohol nucleophile, significantly slowing the rate of the requisite tetrahedral intermediate formation. This is particularly problematic when employing bulky secondary or tertiary alcohols.

-

Electronic Effects: The high electronegativity of fluorine atoms exerts a powerful negative inductive effect (-I). This effect withdraws electron density from the carboxyl group, which has two major consequences: it increases the acidity of the proton but decreases the nucleophilicity of the corresponding carboxylate anion. While the carbonyl carbon becomes more electrophilic, the initial activation step, which often relies on the carboxylate's nucleophilicity, can be severely hampered.

These combined factors render classical Fischer esterification (simple acid catalysis) largely ineffective, leading to low or no conversion even under harsh conditions.[1][2] Success requires methodologies that activate the carboxylic acid into a highly reactive intermediate, bypassing the inherent low reactivity of the starting material.

Caption: Steric hindrance preventing alcohol approach to the carbonyl carbon.

Key Methodologies for Activating Hindered Fluoro-Acids

To achieve successful esterification, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is accomplished by forming a highly reactive intermediate, such as a mixed anhydride or an acylpyridinium salt. We will explore four powerful, widely adopted methods.

Yamaguchi Esterification: The Mixed Anhydride Approach

First reported by Masaru Yamaguchi in 1979, this method is exceptionally effective for synthesizing highly functionalized and sterically demanding esters.[3][4] It proceeds via a two-step, one-pot sequence involving the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by acyl transfer to the alcohol mediated by a nucleophilic catalyst.[5][6]

Causality: The bulky 2,4,6-trichlorobenzoyl group serves two purposes: it creates a highly activated mixed anhydride and its steric profile directs the subsequent nucleophilic attack by 4-(dimethylamino)pyridine (DMAP) to the less-hindered carbonyl of the fluorinated acid, ensuring selective acyl transfer.[6] The resulting N-acylpyridinium intermediate is an extremely potent acylating agent that readily reacts with even hindered alcohols.[5]

Caption: Mechanism of the Yamaguchi Esterification.

Protocol: Yamaguchi Esterification

-

Reagent Preparation: To a solution of the sterically hindered fluorinated carboxylic acid (1.0 equiv) in anhydrous toluene (0.1–0.5 M), add triethylamine (Et3N, 1.1 equiv).

-

Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 equiv) dropwise to the solution at room temperature. Stir the mixture for 1-2 hours.

-

Acyl Transfer: In a separate flask, dissolve the alcohol (1.2–2.0 equiv) and DMAP (1.5–3.0 equiv) in anhydrous toluene.

-

Reaction: Add the alcohol/DMAP solution to the mixed anhydride mixture via syringe or cannula. The reaction is typically stirred at room temperature or gently heated (40–60 °C) for 12–24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Self-Validation Insight: The formation of the mixed anhydride can often be confirmed by ¹⁹F NMR if the starting acid has a distinct fluorine signal. A shift in this signal indicates conversion to a new chemical environment.

Steglich / Keck Esterification: Carbodiimide-Mediated Activation

The Steglich esterification is a mild and highly effective method that uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[7][8] The addition of a catalytic amount of DMAP is crucial for efficient acyl transfer, especially with hindered substrates.[9] The Keck protocol is a well-known application of these conditions to challenging macrolactonizations.[10]

Causality: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to two reaction pathways: direct attack by the alcohol or attack by DMAP. For hindered systems, the direct attack is slow. DMAP acts as a superior nucleophile, intercepting the O-acylisourea to form the same potent N-acylpyridinium intermediate seen in the Yamaguchi reaction. This circumvents a common side reaction—the irreversible 1,3-rearrangement of the O-acylisourea to a stable N-acylurea byproduct.[9]

Caption: Workflow for the Steglich esterification.

Protocol: Steglich Esterification

-

Reagent Preparation: Dissolve the hindered fluorinated carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1–0.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) or THF (0.2–0.5 M).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equiv) in CH₂Cl₂ dropwise. If using EDC, it can be added as a solid in one portion.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–48 hours. Monitor the reaction by TLC or LC-MS.

-

Workup (DCC): Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the mixture again to 0 °C to maximize precipitation and filter off the solid. Wash the filtrate with 1M HCl and saturated aqueous NaHCO₃.

-

Workup (EDC): If using water-soluble EDC, the urea byproduct (EDU) is removed during the aqueous workup. Dilute with CH₂Cl₂ and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Mitsunobu Reaction: Activation of the Alcohol

Uniquely among the methods discussed, the Mitsunobu reaction activates the alcohol rather than the carboxylic acid.[12] It uses a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Causality: The reaction mechanism is complex but results in the formation of an oxyphosphonium salt from the alcohol.[13] This transforms the hydroxyl group into an excellent leaving group. The fluorinated carboxylate, although a relatively weak nucleophile, is then potent enough to displace the activated oxygen via an Sₙ2 reaction. A critical and defining feature of this reaction is the complete inversion of stereochemistry at the alcohol's stereocenter.[14][15] This method is particularly useful when such an inversion is desired.

Protocol: Mitsunobu Esterification

-

Reagent Preparation: Dissolve the hindered fluorinated carboxylic acid (1.2 equiv), the alcohol (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1–0.3 M).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 equiv) dropwise via syringe. A color change (to yellow/orange) and sometimes the formation of a precipitate will be observed.

-

Safety Note: Azodicarboxylates are potentially explosive and should be handled with care.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4–24 hours. Monitor by TLC or LC-MS.

-

Workup: The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine).

-

Method A (Direct Purification): Concentrate the reaction mixture directly onto silica gel and purify by column chromatography. The byproducts are often less polar than the desired ester.

-

Method B (Precipitation): Concentrate the reaction, then add a nonpolar solvent like diethyl ether or a mixture of ether/hexanes. The triphenylphosphine oxide may precipitate and can be removed by filtration.

-

-

Purification: The filtrate is then concentrated and purified by column chromatography.

Acyl Fluoride Generation and Use

For exceptionally challenging substrates, converting the carboxylic acid to its corresponding acyl fluoride can provide a highly reactive intermediate for esterification.[16] Acyl fluorides are more stable and less moisture-sensitive than acyl chlorides but are still potent acylating agents.

Causality: The high electronegativity of the fluorine atom makes the carbonyl carbon extremely electrophilic, facilitating attack by even poorly nucleophilic, hindered alcohols. The conversion can be achieved with reagents like cyanuric fluoride or deoxofluorinating agents. The subsequent esterification often requires only a mild base or can proceed thermally.

Protocol: Two-Step Esterification via Acyl Fluoride

Step A: Acyl Fluoride Formation (using Cyanuric Fluoride)

-

Reagent Preparation: Dissolve the hindered fluorinated carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂. Add pyridine (1.1 equiv).

-

Reaction: Add cyanuric fluoride (0.5 equiv) to the solution at room temperature. Stir for 1-4 hours. The reaction can be monitored by the disappearance of the starting acid.

-

Isolation: The acyl fluoride can often be used directly or isolated by careful removal of solvent after filtering off pyridinium salts.

Step B: Esterification

-

Reaction: To the crude acyl fluoride, add the alcohol (1.2 equiv) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equiv) in CH₂Cl₂.

-

Conditions: Stir at room temperature or heat as necessary until the reaction is complete.

-

Workup and Purification: Perform a standard aqueous workup as described in previous methods, followed by chromatographic purification.

Comparative Summary and Method Selection

The choice of method depends critically on the substrate's properties, including the presence of other functional groups, stereochemical requirements, and the scale of the reaction.

| Method | Activating Agent(s) | Key Intermediate | Typical Conditions | Advantages | Disadvantages | Stereochemistry |

| Yamaguchi | TCBC, Et₃N, DMAP | Mixed Anhydride, Acyl-DMAP⁺ | Toluene, RT to 60°C | High yields, good for macrolactonization, tolerates sensitive groups.[3][5] | Requires stoichiometric activating agent and DMAP; byproducts require chromatography. | Retention at acid |

| Steglich/Keck | DCC or EDC, cat. DMAP | O-Acylisourea, Acyl-DMAP⁺ | CH₂Cl₂, THF, 0°C to RT | Very mild, good for acid-sensitive substrates, EDC allows easy workup.[7][9] | N-acylurea side product if DMAP is omitted; DCU filtration can be tedious.[9] | Retention at acid |

| Mitsunobu | PPh₃, DEAD or DIAD | Oxyphosphonium Salt | THF, 0°C to RT | Activates the alcohol; results in complete inversion of stereochemistry.[12][13] | Byproduct removal can be difficult; substrate pKa limitations; not for tertiary alcohols. | Inversion at alcohol |

| Acyl Fluoride | Cyanuric Fluoride, etc. | Acyl Fluoride | Two steps, various solvents | Generates a highly reactive intermediate for extremely difficult cases.[16] | Requires an extra synthetic step; reagents can be hazardous. | Retention at acid |

Conclusion and Best Practices

The esterification of sterically hindered fluorinated acids is a challenging but solvable problem. The key to success lies in bypassing the low intrinsic reactivity of the acid through potent activation.

-

For general-purpose esterification of sensitive and complex substrates, the Yamaguchi and Steglich methods are often the first choice due to their reliability and mild conditions.

-

When a specific inversion of stereochemistry at the alcohol center is required, the Mitsunobu reaction is the unparalleled option.

-

For the most recalcitrant acid-alcohol pairings, a two-step approach via an acyl fluoride intermediate provides the necessary electrophilic driving force.

Researchers should always perform small-scale test reactions to identify the optimal conditions and monitor reactions closely, as extended reaction times may be necessary. With the strategies and protocols outlined in this guide, the synthesis of these valuable fluorinated esters can be approached with confidence.

References

- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing. (2025).

- Shiina macrolactoniz

- Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. (2025). PMC.

- Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (2025).

- Shiina macrolactoniz

- Yamaguchi Esterific

- Mitsunobu reaction. (n.d.). Wikipedia.

- Li, X. (2023).

- Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. (2012).

- Macrolactonization in the Total Synthesis of N

- Yamaguchi esterific

- Esterification via Acid Fluoride Activ

- Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal.

- Yamaguchi Esterific

- Mitsunobu Reaction. (n.d.). Master Organic Chemistry.

- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2024). Frontiers.

- Method for esterifying hindered carboxylic acids. (n.d.).

- Mitsunobu Reaction. (n.d.). TCI Chemicals.

- Steglich Esterification/ Keck Macrolactoniz

- Mitsunobu Reaction. (2025). Chemistry Steps.

- Titanium Tetrachloride-Assisted Direct Esterific

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N

- Acid to Ester - Common Conditions. (n.d.).

- Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure.

- Steglich esterific

- Proton-transfer steps in Steglich esterification: a very practical new method for macrolactonization. (n.d.).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. mdpi.com [mdpi.com]

- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Yamaguchi Esterification [organic-chemistry.org]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Application Note: Advanced Palladium-Catalyzed Cross-Coupling of 2-Chlorobenzoic Acid Derivatives

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Overcoming Steric and Electronic Barriers in ortho-Substituted Aryl Chlorides

Strategic Significance & Mechanistic Insights

2-Chlorobenzoic acid and its derivatives (such as esters and amides) are highly versatile, bifunctional scaffolds in medicinal chemistry. They serve as critical intermediates in the synthesis of complex heterocycles, SGLT2 inhibitors, and non-steroidal anti-inflammatory drugs[1]. The structural utility of these compounds lies in their orthogonal reactivity: the carboxylic acid or amide serves as a handle for scaffold extension or as a directing group, while the ortho-chlorine atom provides a latent site for late-stage cross-coupling[2].

However, activating the ortho-chloro position presents distinct mechanistic hurdles that require precise catalytic tuning.

The Causality of Catalytic Bottlenecks

The C–Cl bond possesses a high bond dissociation energy (~96 kcal/mol), making oxidative addition the traditional rate-determining step. In 2-chlorobenzoic acid derivatives, the electron-withdrawing nature of the carbonyl group lowers the LUMO of the arene, which actually facilitates the nucleophilic attack of the electron-rich Pd(0) species[3].

The true bottlenecks occur post-oxidative addition:

-

Steric Hindrance: The proximity of the bulky ortho-carboxylate or amide group severely impedes the approach of the transmetalating agent (e.g., arylboronic acid).

-

Catalyst Trapping (The Thermodynamic Sink): The Lewis basic oxygen or nitrogen atoms of the directing group can coordinate to the electrophilic Pd(II) center. This forms a highly stable 5- or 6-membered palladacycle, sequestering the catalyst in an off-cycle resting state and halting the reaction[4].

Rational Catalyst and Ligand Design

To disrupt this stable coordination and force the catalytic cycle forward, the use of sterically demanding, strongly σ-donating ligands is mandatory. Dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are ideal[5]. The extreme steric bulk of these ligands prevents the formation of inactive bis-ligated Pd(II) complexes, forces the dissociation of the chelating carboxylate, and accelerates the reductive elimination step by increasing the ground-state energy of the Pd(II) intermediate[6].

Fig 1. Pd-catalyzed cross-coupling cycle highlighting ortho-carboxylate steric and electronic effects.

Quantitative Condition Optimization

The selection of base and solvent is critical for establishing a self-validating reaction environment. For free 2-chlorobenzoic acids, more than two equivalents of base are required: one to deprotonate the carboxylic acid (preventing the quenching of the active basic species), and the remainder to activate the boronic acid for transmetalation[5].

Table 1: Optimization of Suzuki-Miyaura Coupling of 2-Chlorobenzoic Acid with Phenylboronic Acid

| Entry | Catalyst / Ligand System | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |

| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (3.0) | Toluene/H₂O | 100 | < 5% | Standard ligands fail; catalyst trapped by ortho-coordination. |

| 2 | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ (3.0) | Dioxane | 80 | 62% | Bulky phosphine improves reductive elimination, but stability is low. |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 89% | Biaryl phosphine perfectly balances steric bulk and electron donation. |

| 4 | Pd-NHC (Glucopyranoside) | TBAB / KOH (3.0) | H₂O | 80 | 95% | NHC provides extreme σ-donation; aqueous media fully solubilizes the carboxylate salt[5]. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the physical behavior of the reaction mixture during workup inherently confirms the success or failure of the chemical transformation.

Protocol A: Aqueous Suzuki-Miyaura Coupling of 2-Chlorobenzoic Acid

This protocol utilizes an aqueous-organic biphasic system to maximize the solubility of the carboxylate salt while facilitating the cross-coupling[5].

Reagents:

-

2-Chlorobenzoic acid (1.0 mmol)

-

Phenylboronic acid (1.5 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (3.5 mmol)

-

Degassed Toluene/H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

-

Catalyst Activation: In an argon-filled glovebox, charge a Schlenk flask with Pd(OAc)₂, SPhos, and K₃PO₄. Causality: Pre-mixing the Pd source and ligand in the solid state before solvent addition ensures the rapid formation of the active L₁Pd(0) species, preventing the precipitation of inactive Pd black.

-

Substrate Addition: Add 2-chlorobenzoic acid and phenylboronic acid to the flask.

-

Degassing: Add the Toluene/H₂O mixture. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos to their phosphine oxides, permanently deactivating the catalytic cycle.

-

Thermal Activation: Stir the biphasic mixture vigorously at 100 °C for 12 hours. Monitor via LC-MS.

-

Self-Validating Workup (Chemoselective Extraction):

-

Cool to room temperature and dilute with EtOAc (10 mL) and H₂O (10 mL).

-

Separate the layers. Validation Check: The desired biaryl product and unreacted starting material are currently water-soluble carboxylate salts. Any neutral impurities (e.g., biphenyl from boronic acid homocoupling, or decarb-products) will partition into the EtOAc layer. Discard the EtOAc layer.

-

Acidify the aqueous layer with 2M HCl to pH 2. Validation Check: A thick white precipitate should immediately form, indicating the successful protonation of the biaryl carboxylic acid.

-

Extract the acidified aqueous layer with fresh EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from hot ethanol to afford the pure biaryl acid.

Protocol B: Buchwald-Hartwig Amination of 2-Chlorobenzamides

Amides present a different challenge. They are less prone to deprotonation than carboxylic acids but are stronger coordinating groups[7]. Here, anhydrous conditions and specialized ligands are required.

Reagents:

-

2-Chlorobenzamide derivative (1.0 mmol)

-

Primary/Secondary Amine (1.2 mmol)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

Xantphos or t-BuBrettPhos (0.06 mmol, 6 mol%)

-

Cs₂CO₃ (2.0 mmol)

-

Anhydrous Dioxane (5 mL)

Step-by-Step Procedure:

-

Assembly: Combine the aryl chloride, amine, Pd₂(dba)₃, ligand, and Cs₂CO₃ in an oven-dried vial under a nitrogen atmosphere[7].

-

Solvent Addition: Add anhydrous dioxane. Causality: Dioxane is chosen over toluene because its weak coordinating ability helps stabilize the highly reactive, coordinatively unsaturated Pd intermediates formed by bulky ligands like t-BuBrettPhos.

-

Reaction: Seal the vial and heat at 90 °C for 16 hours.

-

Monitoring: Track the reaction via TLC (UV active). Validation Check: Use a Ninhydrin stain. The disappearance of the primary amine starting material (which stains purple/pink) confirms conversion.

-

Workup: Filter the crude mixture through a short pad of Celite to remove the insoluble inorganic salts (CsCl, residual Cs₂CO₃) and Pd black. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Experimental Workflow Visualization

Fig 2. Self-validating experimental workflow for the cross-coupling of 2-chlorobenzoic acids.

References

- Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons.

- 4-(Acetylamino)-2-chlorobenzoic Acid | Research Chemical.Benchchem.

- Enantioselective Palladium-Catalyzed Cascade Narasaka–Heck Cyclization/Suzuki Coupling Reaction.

- Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki−Miyaura Coupling Palladium(II) Catalysts.

- 5-Bromo-2-chlorobenzoic acid | 21739-92-4.Benchchem.

- Synthesis of a sterically crowded atropisomeric 1,8-diacridylnaphthalene for dual-mode enantioselective fluorosensing.PubMed.

- Theilheimer's of Organic Chemistry.Karger Publishers.

Sources

- 1. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]

- 2. 4-(Acetylamino)-2-chlorobenzoic Acid|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of a sterically crowded atropisomeric 1,8-diacridylnaphthalene for dual-mode enantioselective fluorosensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

Late-stage functionalization using trifluoromethyl benzoic acid intermediates

An Application Guide to Late-Stage Functionalization Using Trifluoromethyl Benzoic Acid Intermediates

Authored by: Gemini, Senior Application Scientist

Abstract

Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy in modern drug discovery, enabling the rapid diversification of complex molecules at the final stages of a synthetic sequence.[1][2] This approach accelerates the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles by avoiding laborious de novo synthesis for each new analog.[1] The trifluoromethyl (–CF3) group is a privileged substituent in medicinal chemistry, renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through favorable molecular interactions.[3][4] This guide provides an in-depth exploration of trifluoromethyl benzoic acids as exceptionally versatile and strategic intermediates for LSF. We will detail field-proven protocols for transforming the carboxylic acid moiety into other key functional groups and for leveraging it as a directing group for C–H functionalization, thereby unlocking new avenues for molecular optimization.

The Strategic Imperative of the Trifluoromethyl Group in Drug Design

The incorporation of a trifluoromethyl (–CF3) group into a drug candidate is a well-established strategy for enhancing its pharmacological profile.[4] The unique properties of this group stem from the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[4][5]

Key benefits include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the –CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life in vivo.[4]

-

Increased Lipophilicity: The –CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes and enhance its binding to hydrophobic pockets in target proteins.[4]

-

Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the –CF3 substituent can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.[3][5]

-

Bioisosteric Replacement: The –CF3 group can serve as a bioisostere for other groups, such as a chlorine atom or an isopropyl group, offering a way to probe steric and electronic requirements at a binding site.[4]

Trifluoromethyl benzoic acids are ideal starting materials for LSF because they provide a stable, pre-installed –CF3 group on an aromatic scaffold, coupled with a carboxylic acid—a uniquely versatile functional handle for a multitude of subsequent chemical transformations.[5][6]

Core Functionalization Strategies & Protocols

Trifluoromethyl benzoic acids can be leveraged in several ways. The carboxylic acid can be directly converted into another functional group, it can participate in coupling reactions, or it can be used to direct reactions at other positions on the aromatic ring.

Strategy 1: Direct Conversion of the Carboxylic Acid to Aryl Trifluoromethyl Ketones

One of the most direct functionalization methods is the conversion of the benzoic acid into a ketone. Aryl trifluoromethyl ketones are valuable pharmacophores and synthetic intermediates. This transformation can be achieved efficiently via nucleophilic substitution using an in-situ activating agent.[7][8]

Rationale: This protocol bypasses traditional routes like Friedel-Crafts acylation, which often have limited functional group tolerance.[7] By activating the carboxylic acid with an anhydride (e.g., trifluoroacetic anhydride, TFAA), it becomes susceptible to nucleophilic attack by a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF3).[7][8]

Caption: Workflow for aryl trifluoromethyl ketone synthesis.

Protocol 1: Synthesis of 2,4-bis(trifluoromethyl)phenyl trifluoromethyl ketone

-

Materials:

-

2,4-bis(trifluoromethyl)benzoic acid

-

4-Dimethylaminopyridine (DMAP)

-

Caesium fluoride (CsF)

-

Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent)

-

Trifluoroacetic anhydride (TFAA)

-

Anisole (PhOMe), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Nitrogen (N2) gas supply

-

-

Procedure:

-

To an oven-dried 25 mL Schlenk tube, add 2,4-bis(trifluoromethyl)benzoic acid (0.2 mmol, 1.0 equiv), DMAP (0.5 mmol, 2.5 equiv), and CsF (0.5 mmol, 2.5 equiv).[7]

-

Seal the tube with a septum, and purge with N2 gas for 5 minutes.

-

Under a positive N2 pressure, add anhydrous anisole (2 mL), followed by TFAA (0.4 mmol, 2.0 equiv) and TMSCF3 (0.6 mmol, 3.0 equiv) via syringe.[7]

-

Place the sealed Schlenk tube in a preheated oil bath at 120 °C and stir for 15 hours.[7]

-

Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot, quenching it with water, and extracting with EtOAc.

-

After 15 hours, cool the reaction mixture to room temperature.

-

Work-up: Add deionized water (10 mL) to the mixture and extract with EtOAc (3 x 5 mL).[7]

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl trifluoromethyl ketone.

-

Strategy 2: Decarboxylative Cross-Coupling

The carboxylic acid group can be extruded as CO2, enabling the formation of a new carbon-carbon or carbon-heteroatom bond at its former position. Photoredox catalysis, often in combination with transition metals like copper, provides a mild and powerful platform for such transformations.[9][10] This allows the trifluoromethyl-aryl moiety to be coupled with a wide range of partners.

Rationale: This method transforms an abundant and often inexpensive functional group (a carboxylic acid) into a versatile coupling handle.[9] The photoredox cycle generates a radical intermediate from the carboxylic acid, which then enters a copper catalytic cycle to undergo reductive elimination, forming the final product under mild conditions.[9][10]

Caption: General mechanism for metallaphotoredox coupling.

Protocol 2: Decarboxylative Alkylation of 4-(trifluoromethyl)benzoic acid

-

Materials:

-

4-(trifluoromethyl)benzoic acid

-

N-Hydroxyphthalimide (NHP) ester of a desired alkyl carboxylic acid (e.g., cyclohexanecarboxylic acid NHP ester)

-

Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

-

Copper(I) cyanide (CuCN)

-

Ligand (e.g., p-tolyl terpyridine)

-

Anhydrous, degassed solvent (e.g., Dioxane)

-

-

Procedure:

-

In a glovebox, add the iridium photocatalyst (1-2 mol%), CuCN (10 mol%), and ligand (12 mol%) to an oven-dried vial.

-

Add 4-(trifluoromethyl)benzoic acid (1.0 equiv) and the alkyl NHP ester (1.5 equiv).

-

Add anhydrous, degassed dioxane to the vial.

-

Seal the vial, remove it from the glovebox, and place it in front of a blue LED light source. Stir vigorously at room temperature.

-

Monitoring: The reaction can be monitored by LC-MS to track the consumption of the benzoic acid starting material.

-

After 12-24 hours, or upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.[11]

-

Work-up: Wash the filtrate with water and then with brine.[11]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[11]

-

Purification: Purify the crude product by flash column chromatography.

-

Strategy 3: Amide Formation and Subsequent Functionalization

The conversion of the carboxylic acid to an amide is one of the most fundamental and robust reactions in medicinal chemistry. The resulting amide can be a final drug product or an intermediate for further diversification. Trifluoromethyl benzamides are common motifs in pharmaceuticals.[6][12]

Rationale: Amide bond formation is a reliable transformation with a vast array of available amine building blocks. Standard coupling reagents (e.g., HATU, HOBt/EDC) facilitate this process under mild conditions with high functional group tolerance. The resulting N-H bond of a secondary amide can itself be a site for further LSF.

Protocol 3: Amide Coupling of 3-fluoro-5-(trifluoromethyl)benzoic acid

-

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid[6]

-

A primary or secondary amine (e.g., Benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous DMF in a round-bottom flask.

-

Add the amine (1.1 equiv) and DIPEA (3.0 equiv) to the solution.

-

Add HATU (1.2 equiv) portion-wise to the stirred solution at room temperature.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitoring: Check for the consumption of the carboxylic acid by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with EtOAc.

-

Wash the combined organic layers with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purification: Purify the resulting amide by recrystallization or flash column chromatography.

-

Data Presentation: Substrate Scope

The true power of LSF lies in its broad applicability. The following table summarizes the typical compatibility of the decarboxylative coupling protocol with various functional groups.

| Functional Group on Coupling Partner | Compatibility | Typical Yield Range | Notes |

| Alkyl Halides (Br, Cl) | High | 60-85% | Orthogonal to many Pd-catalyzed cross-couplings.[13] |

| Ethers & Esters | High | 65-90% | Generally well-tolerated functional groups.[13] |

| Alcohols (Free -OH) | Moderate-High | 50-75% | May require protection in some cases, but often tolerated.[9] |

| Olefins | High | 70-88% | Stable under photoredox conditions.[9] |

| Heterocycles (e.g., Pyridine) | Moderate-High | 45-80% | Basic nitrogen atoms are generally well-tolerated.[14] |

| Boronic Esters | High | 60-80% | Stable handle for subsequent Suzuki coupling.[13] |

Safety and Handling

-

Fluorinated Reagents: Many organofluorine compounds, including intermediates and reagents like TMSCF3, should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous Conditions: Protocols requiring anhydrous conditions must be performed using oven- or flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents should be obtained from a suitable solvent purification system or a freshly opened sealed bottle.

-

Photoredox Catalysis: Blue LED light sources can be intense. Avoid direct eye exposure and use appropriate shielding. Ensure the reaction setup is adequately cooled, as the lamps can generate heat.

Conclusion

Trifluoromethyl benzoic acids are not merely building blocks but are strategic linchpins for late-stage functionalization in drug discovery. Their pre-installed trifluoromethyl group provides a critical metabolic block and electronic modulator, while the carboxylic acid serves as a versatile anchor point for a host of high-value chemical transformations. From direct conversion to ketones, to sophisticated decarboxylative couplings and robust amide formations, these intermediates empower medicinal chemists to rapidly generate and test novel, highly functionalized drug candidates, ultimately accelerating the path to new therapeutic agents.

References

-

Ritter, T., et al. (2015). Catalysis for Fluorination and Trifluoromethylation. PMC, NIH. [Link]

-

Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]

-

The Research Repository @ WVU. Copper-Mediated Oxidative Decarboxylative Coupling Reactions: Trifluoromethylation of Heteroarene C-H bonds with Trifluoroacetic. [Link]

-

O'Hagan, D. (2022). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. [Link]

-

Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

-

Li, H., et al. (2022). A straightforward access to trifluoromethylated natural products through late-stage functionalization. Natural Product Reports, RSC Publishing. [Link]

-

Li, H., et al. (2022). A straightforward access to trifluoromethylated natural products through late-stage functionalization | Request PDF. ResearchGate. [Link]

-

Scholars' Mine - MST.edu. (2025). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. [Link]

-

Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]

-

ACS Publications. (2023). Redox-Neutral Decarboxylative and Desulfonylative C(sp3) Trifluoromethylation: Method Development and Mechanistic Inquiry. [Link]

-

Zhang, L., et al. (2019). Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. PubMed. [Link]

-

Hauptschein, M., et al. (1954). Trifluoromethyl Derivatives of Hydroxybenzoic Acids and Related Compounds1. Journal of the American Chemical Society. [Link]

-

Guo, S., et al. (2018). Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization. PubMed, NIH. [Link]

-

Macmillan Group, Princeton University. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Link]

- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

Journal of the American Chemical Society. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. [Link]

-

NSF Public Access Repository. (2018). Aqueous Benzylic C–H Trifluoromethylation for Late-Stage Functionalization. [Link]

-

ResearchGate. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Link]

-

Bochemi, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Taylor & Francis Online. (2023). An update on late-stage functionalization in today's drug discovery. [Link]

-

Semantic Scholar. An overview of late-stage functionalization in today's drug discovery. [Link]

-

Journal of the American Chemical Society. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]

-

Scribd. (2018). Cook Et Al 2018 Aqueous Benzylic C H Trifluoromethylation For Late Stage Functionalization. [Link]

-

Baran, P. S., et al. (2013). Practical and innate C–H functionalization of heterocycles. PMC, NIH. [Link]

-

Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. jelsciences.com [jelsciences.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. ossila.com [ossila.com]

- 7. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 8. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Solubilizing 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid

Welcome to the technical support center for handling complex substituted aromatic compounds. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to overcome these issues in your experiments.

Part 1: Understanding Your Molecule

This section addresses the fundamental properties of this compound that govern its solubility behavior.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is a complex interplay of its various functional groups. Understanding these is the first step to troubleshooting.

-

Carboxylic Acid Group (-COOH): This is the most significant polar feature. It can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). This allows for strong interactions with polar solvents, but it also enables the formation of strong, stable hydrogen-bonded dimers in the solid state, which can hinder dissolution.

-

Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, contributing to poor solubility in aqueous or highly polar solvents.

-

Halogen and Trifluoromethyl Substituents (-Cl, -F, -CF₃): These groups are highly electronegative and electron-withdrawing.

-

The trifluoromethyl group (-CF₃) is particularly impactful. It is a bulky, highly lipophilic (fat-loving) group that significantly increases the molecule's hydrophobicity, often reducing solubility in polar solvents.

-

The chloro (-Cl) and fluoro (-F) groups also increase lipophilicity and can engage in halogen bonding, which may influence crystal packing and interaction with specific solvents.

-

-

Enhanced Acidity: The combined electron-withdrawing effects of the -Cl, -F, and -CF₃ groups make the carboxylic acid proton more acidic than that of unsubstituted benzoic acid. This increased acidity is a key factor that can be exploited for solubility enhancement via pH modification.

Q2: I'm observing very low solubility in most common organic solvents. What is the underlying cause?

A2: The poor solubility of this compound stems from two primary factors: a high crystal lattice energy and a challenging polarity profile.

-

High Crystal Lattice Energy: The planar aromatic ring, coupled with the potential for strong intermolecular hydrogen bonding between the carboxylic acid groups (forming dimers), and other dipole-dipole or halogen-bonding interactions, can lead to a very stable and tightly packed crystal structure. For a solvent to dissolve the compound, it must provide enough energy to overcome these strong intermolecular forces.

-

"Amphiphilic" Polarity Conflict: The molecule possesses both a highly polar, hydrophilic head (the carboxylic acid) and a bulky, non-polar, lipophilic tail (the substituted aromatic ring). This makes it difficult to find an ideal solvent.

-

Non-polar solvents (like hexane or toluene) interact well with the substituted ring but poorly with the polar carboxylic acid.

-

Highly polar solvents (like water) interact well with the carboxylic acid but are repelled by the hydrophobic ring.

-

This often means that solvents of intermediate polarity or mixtures are required to effectively solvate both ends of the molecule.

-

Part 2: Troubleshooting Guide & Strategic Solutions

This section provides a systematic, question-driven approach to improving the solubility of your compound.

Q3: I need a starting point. Which types of organic solvents should I prioritize for initial screening?

A3: Based on the structure, a logical starting point is to screen a diverse range of solvents, categorized by their polarity and hydrogen bonding capability. The principle of "like dissolves like" is a useful, albeit simplified, guide. Given the mixed polarity of your compound, polar aprotic and polar protic solvents are the most promising candidates.

Data Presentation: Solvent Selection Guide

| Solvent Category | Example Solvents | Rationale for Use with Target Compound | Reference Solubility of Benzoic Acid (Molar)[1] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | These solvents can disrupt the hydrogen-bonded dimers of the carboxylic acid and solvate the polar head, while their organic character helps solvate the aromatic ring. DMSO and DMF are often excellent solvents for carboxylic acids. | > 5 M (DMF, DMSO) |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. Their alkyl chains provide some interaction with the non-polar ring. | 2.26 M (Ethanol) |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These are of intermediate polarity and can be effective. THF is a good starting point. | 3.65 M (THF) |

| Chlorinated | Dichloromethane (DCM), Chloroform | The chlorine atoms can interact favorably with the halogenated ring, but solubility may be limited by the polar carboxylic acid. | 0.38 M (Chloroform) |

| Non-Polar | Toluene, Heptane, Hexane | These are less likely to be effective due to the polar carboxylic acid but should be tested if a non-polar environment is required for a reaction. | 0.88 M (Toluene), Low (Heptane) |

Q4: My compound has poor solubility even in promising solvents like ethanol or acetone. What is the next logical step?

A4: If single-solvent systems are insufficient, the next steps involve introducing energy or modifying the solvent system.

-

Strategy 1: Temperature Elevation: The solubility of most solids, including benzoic acid derivatives, increases with temperature.[3][4] This is often the simplest and most effective initial approach. Gently heating the mixture with stirring can significantly increase the amount of dissolved compound.

-

Causality: Increased thermal energy provides the necessary activation energy to break the crystal lattice forces and promotes the entropy of mixing.

-

Caution: Ensure that the temperature used is well below the boiling point of the solvent and does not cause degradation of your compound. Always check the compound's stability at elevated temperatures.[5]

-

-

Strategy 2: Use of Co-solvents: A co-solvent system, which is a mixture of two or more miscible solvents, is a powerful technique.[6] For your compound, a common approach is to use a primary solvent in which the compound has moderate solubility and add a smaller amount of a "power" solvent in which it is highly soluble (e.g., adding 5-10% DMSO or DMF to acetone or ethanol).

-

Causality: Co-solvents can fine-tune the polarity of the solvent medium to better match the complex requirements of the solute. A small amount of a polar aprotic solvent like DMSO can be very effective at breaking up the solute-solute hydrogen bonds, allowing the primary solvent to then solvate the individual molecules.[6]

-

Q5: Temperature and co-solvents helped, but not enough. Can I chemically modify the compound to temporarily increase its solubility?

A5: Absolutely. This involves a chemical reaction to alter the compound's properties, which can be reversed later if necessary.

-

Strategy 3: pH Adjustment (Deprotonation): This is a highly effective strategy for carboxylic acids. By adding a base, you can deprotonate the carboxylic acid (-COOH) to form a carboxylate salt (-COO⁻). This ionic salt is typically much more soluble in polar solvents than the neutral acid.

-

Causality: The conversion of a neutral, polar group into a charged, ionic group dramatically increases its interaction with polar solvent molecules through strong ion-dipole forces.

-

Practical Steps:

-

Suspend the acid in your chosen polar solvent (e.g., methanol, ethanol, THF).

-

Add a suitable base dropwise while stirring. Common choices include organic bases (like triethylamine, DBU) or inorganic bases (like sodium hydroxide, potassium carbonate) depending on the requirements of your subsequent reaction.

-

Continue adding the base until the solid dissolves. The resulting solution contains the carboxylate salt.

-

-

Note: This strategy is ideal for reactions where the carboxylate form is still reactive or for purification protocols. The acid can be regenerated by adding an acid to lower the pH.

-

-

Strategy 4: Derivatization (Esterification): If you need to improve solubility in less polar organic solvents for a specific reaction (e.g., a coupling reaction), you can convert the highly polar carboxylic acid into a less polar ester.[5]

-

Causality: Replacing the acidic proton with an alkyl group (e.g., methyl, ethyl) eliminates the strong hydrogen bonding capability and reduces the overall polarity of that functional group, making the molecule more compatible with organic solvents.

-

Practical Steps: This involves a standard esterification reaction (e.g., using an alcohol under acidic conditions or converting the acid to an acyl chloride followed by reaction with an alcohol). The ester can then be hydrolyzed back to the carboxylic acid after the desired reaction is complete.

-

Part 3: Visualization & Workflows

To assist in your decision-making and experimental planning, we have designed the following workflows.

Logical Relationships: Troubleshooting Workflow

This diagram outlines a step-by-step decision-making process for addressing solubility challenges with this compound.

Caption: A decision-making workflow for solubility enhancement.

Experimental Workflow: Co-Solvent Optimization

This diagram details the practical steps for optimizing a co-solvent system.

Caption: A stepwise protocol for co-solvent optimization.

Part 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening

-

Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound into separate, clean vials.

-

Solvent Addition: To each vial, add a different test solvent from the list in the Solvent Selection Guide. Start with a small volume (e.g., 0.1 mL) using a calibrated pipette.

-

Agitation: Vigorously stir or vortex each vial for 1-2 minutes at a consistent, controlled room temperature.

-

Observation: Observe if the solid has completely dissolved.

-

Titration: If the solid has not dissolved, continue adding the solvent in small, precise increments (e.g., 0.1 mL), with agitation after each addition, until the solid fully dissolves.

-

Calculation: Record the total volume of solvent required for complete dissolution. Calculate the approximate solubility in mg/mL or mol/L.

Protocol 2: pH Modification for Solubility Enhancement

-

Suspension: Suspend a known amount of the carboxylic acid (e.g., 100 mg) in a suitable volume of a polar solvent (e.g., 5 mL of ethanol or THF).

-

Base Selection: Choose a base compatible with your downstream application (e.g., 1M NaOH for aqueous systems, triethylamine for organic reactions).

-

Titration: While stirring the suspension, add the base dropwise.

-

Endpoint: Continue adding the base until all the solid material has dissolved, resulting in a clear solution. Monitor the pH if necessary. A pH 1.5-2 units above the compound's pKa is generally sufficient for complete deprotonation and solubilization.

-

Reversibility (Optional): To confirm the process, slowly add a dilute acid (e.g., 1M HCl) to the clear solution. The neutral carboxylic acid should precipitate out of the solution as the pH drops.

References

-

The effect of temperature on the solubility of benzoic acid derivatives in water. (2025). Request PDF. Retrieved from [Link]

-